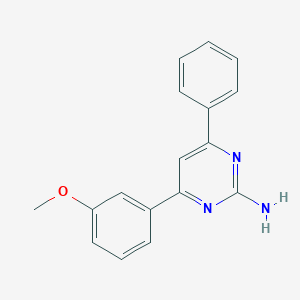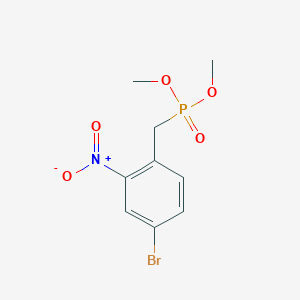
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid (3,5-DMPB) is a chemical compound that has been studied for its potential applications in scientific research. It is an organic compound with a molecular formula of C10H10N2O2, and is composed of three carbon atoms, five hydrogen atoms, two nitrogen atoms, and two oxygen atoms. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. 3,5-DMPB has a variety of potential applications in scientific research and is of interest to scientists in many different fields.
Scientific Research Applications
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid has a variety of potential applications in scientific research. It has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, it has been studied as a potential inhibitor of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), tyrosinase, and lipoxygenase (LOX). It is thought that this inhibition occurs through the formation of an enzyme-inhibitor complex, in which this compound binds to the active site of the enzyme, preventing it from carrying out its usual function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that it may have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been shown to have a protective effect against oxidative damage to cells. Furthermore, it has been shown to have a protective effect against neurological damage, including damage caused by Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its high solubility in water, ethanol, and other organic solvents. Additionally, it is relatively stable and has a long shelf life, making it ideal for long-term storage. However, there are some limitations to its use in laboratory experiments. It is not very soluble in non-polar solvents, and it can be difficult to accurately measure its concentration in solution. Additionally, it can be difficult to accurately measure its effect on enzymes.
Future Directions
The potential future directions for research on 3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine. Additionally, further research into its effects on other enzymes, such as proteases and phosphatases, could provide valuable insight into its potential therapeutic applications. Additionally, further research into its potential applications in drug delivery systems could lead to new treatments for a variety of diseases. Finally, further research into its potential applications in biotechnology could lead to new ways of manipulating living cells.
Synthesis Methods
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid can be synthesized in a three-step process. First, 3-bromo-5-methyl-4-pyrazole (3-Br-5-Me-4-Py) is synthesized from 5-methyl-4-pyrazole and bromine. Second, 3-bromo-5-methyl-4-pyrazole is reacted with sodium hydroxide, resulting in the formation of 3-(3,5-dimethyl-4-pyrazolyl)benzenesulfonate (3-Br-5-Me-4-Py-sulfonate). Finally, 3-Br-5-Me-4-Py-sulfonate is reacted with potassium carbonate to form this compound (this compound).
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-4-3-5-10(6-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMUZIWYCEJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)



![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)
![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
amine](/img/structure/B6343933.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)